gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate
Description
γ-Diethylamino-β-dimethylpropyl-4-ethoxybenzoate is a synthetic ester derivative featuring a benzoic acid backbone substituted with an ethoxy group at the para position. Such structural attributes suggest applications in pharmaceuticals (e.g., prodrug formulations) or industrial chemistry (e.g., stabilizers or intermediates).
Properties
CAS No. |
78329-99-4 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C18H29NO3/c1-6-19(7-2)13-18(4,5)14-22-17(20)15-9-11-16(12-10-15)21-8-3/h9-12H,6-8,13-14H2,1-5H3 |
InChI Key |
GFUGJIQXJUTTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate involves several steps. One common method includes the esterification of 4-ethoxybenzoic acid with 3-(diethylamino)-2,2-dimethylpropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
A European patent application (2021/09) details derivatives of 2,2,6,6-tetramethylpiperidin-4-yl esters, including acetate, propionate, and longer alkyl-chain variants (up to nonanoate) . While these compounds share an ester functional group, their core structure diverges significantly from γ-diethylamino-β-dimethylpropyl-4-ethoxybenzoate:
Table 1: Key Structural Differences
| Compound | Core Structure | Ester Group | Key Substituents |
|---|---|---|---|
| γ-Diethylamino-β-dimethylpropyl-4-ethoxybenzoate | Benzoate | 4-ethoxy | γ-diethylamino, β-dimethylpropyl |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidinyl | Acetate | None (shorter alkyl chain) |
| 2,2,6,6-Tetramethylpiperidin-4-yl nonanoate | Piperidinyl | Nonanoate | Long-chain alkyl (C9) |
Key Observations :
- Lipophilicity: The ethoxy group in the target compound likely enhances lipophilicity compared to shorter-chain piperidinyl esters (e.g., acetate). However, the piperidinyl nonanoate derivative may exhibit even greater hydrophobicity due to its C9 chain .
- Applications: Piperidinyl esters are often employed as light stabilizers or antioxidants in polymers. The target compound’s amino and ethoxy groups may expand its utility into pharmaceutical contexts (e.g., pH-sensitive drug delivery).
Functional Group Comparisons
- Ethoxy vs. Alkoxy Groups : The 4-ethoxy substituent on the benzoate ring may improve electron-donating effects compared to methoxy or propoxy groups, altering electronic properties and stability.
Research Findings and Data Limitations
- Synthesis Challenges: The complex substitution pattern (diethylamino, dimethylpropyl) may complicate synthesis compared to simpler piperidinyl esters, necessitating multi-step protocols.
- Stability Data: No direct stability studies are available for the target compound. However, piperidinyl esters with bulky substituents (e.g., 2,2,6,6-tetramethyl groups) demonstrate improved thermal stability, suggesting analogous benefits for the target molecule .
- Biological Activity: Amino-substituted esters often exhibit enhanced membrane permeability, a trait critical for pharmaceutical applications. This remains speculative for the target compound without empirical data.
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